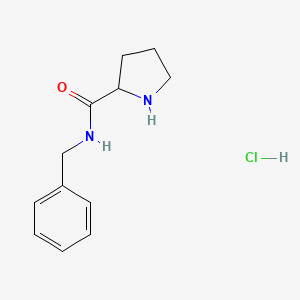

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride

Description

Properties

IUPAC Name |

N-benzylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNKRADUZXAHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Room temperature to 60°C

Solvent: Commonly used solvents include ethanol or methanol

Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control

Purification: Techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxide derivatives

Reduction: Reduction reactions can yield secondary amines

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted pyrrolidinecarboxamides .

Scientific Research Applications

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Benzyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

N-Benzoyl-2-pyridinecarboxamides

These compounds (e.g., 2a–2h in ) share a carboxamide backbone but differ critically in their heterocyclic cores and substituents. Unlike N-Benzyl-2-pyrrolidinecarboxamide hydrochloride, which features a pyrrolidine ring , N-Benzoyl-2-pyridinecarboxamides incorporate a pyridine ring (a six-membered aromatic ring with one nitrogen atom). Additionally, the benzoyl group (C₆H₅CO-) in these compounds contrasts with the benzyl group (C₆H₅CH₂-) in the target molecule, altering electronic and steric properties .

Key Differences:

| Property | N-Benzyl-2-pyrrolidinecarboxamide HCl | N-Benzoyl-2-pyridinecarboxamides |

|---|---|---|

| Core Heterocycle | Pyrrolidine (5-membered, saturated) | Pyridine (6-membered, aromatic) |

| Substituent | Benzyl | Benzoyl |

| Electronic Profile | Electron-rich (amine in pyrrolidine) | Electron-deficient (pyridine ring) |

| Solubility | Enhanced by HCl salt | Likely lower due to aromaticity |

This compound

N-Benzoyl-2-pyridinecarboxamides

These compounds are synthesized via reactions between 2-pyridinecarboxylic acid and substituted benzimidoyl chlorides (e.g., N-cyclopentylbenzimidoyl chloride) in acetonitrile with triethylamine as a base. The process involves heating at 50–60°C for 2 hours, followed by chromatographic purification .

This compound

N-Benzoyl-2-pyridinecarboxamides

- Stability : Aromatic pyridine rings may confer greater thermal stability compared to pyrrolidine derivatives.

- Safety: No explicit data in , but acyl chlorides used in synthesis are typically corrosive.

Research Implications and Limitations

The pyrrolidine core in the former may favor interactions with biological targets requiring conformational flexibility, whereas pyridine-based analogues could excel in metal coordination or π-stacking interactions.

Limitations :

- Direct comparative pharmacological or toxicity data are absent in the provided evidence.

- Synthesis protocols for the target compound remain unclear, limiting reproducibility discussions.

Biological Activity

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride is a compound of significant interest in biomedical research due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula CHClNO and a molecular weight of approximately 240.74 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzyl group, contributing to its unique properties that influence its biological activity.

Research indicates that this compound interacts with various neurotransmitter systems, particularly affecting gamma-aminobutyric acid (GABA) receptors. This interaction is believed to enhance GABAergic activity, contributing to its antiepileptic and sedative effects. The compound has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may play a role in its therapeutic potential for neurological disorders .

Antiepileptic Effects

This compound has been studied for its antiepileptic properties. In animal models, it demonstrated significant protective effects against seizures induced by various methods, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These findings suggest its potential as a candidate for treating different types of epilepsy .

Sedative Effects

The compound exhibits sedative properties, which are attributed to its ability to enhance GABAergic transmission. This effect may be beneficial in treating anxiety disorders and other conditions associated with increased neuronal excitability .

Case Studies

-

Cognitive Enhancement in Alzheimer’s Disease Models :

- A study investigated the effects of this compound on cognitive deficits induced by scopolamine in mice. The results indicated significant improvements in memory performance, attributed to the inhibition of acetylcholinesterase activity and reduction of oxidative stress (P < 0.0001) compared to control groups.

-

Neuroprotective Effects :

- In vitro studies have shown that this compound can protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Summary of Biological Activities

| Activity | Description | Research Findings |

|---|---|---|

| Antiepileptic | Reduces seizure frequency in animal models | Significant protection observed in MES and PTZ tests |

| Sedative | Enhances GABAergic transmission | Exhibits sedative effects in behavioral assays |

| Cognitive Enhancement | Improves memory performance in scopolamine-induced cognitive deficits | Memory enhancement (P < 0.0001) observed in treated mice |

| Neuroprotection | Protects against oxidative stress in neuronal cells | In vitro studies show reduced cell death |

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its unique structural features allow for the development of novel drugs with enhanced target selectivity and improved pharmacological profiles. The compound's role as a building block for bioactive molecules highlights its significance in medicinal chemistry research .

Q & A

Basic: What are the optimal synthetic routes for N-Benzyl-2-pyrrolidinecarboxamide hydrochloride?

Answer:

The compound is typically synthesized via nucleophilic acylation reactions. A common method involves reacting 2-pyrrolidinecarboxylic acid derivatives with benzyl-substituted electrophiles (e.g., benzyl chloride or benzoyl chloride) in the presence of a base like triethylamine. For example, analogous N-benzoylated pyridinecarboxamides are prepared by heating 2-pyridinecarboxylic acid derivatives with benzimidoyl chloride in acetonitrile at 50–60°C for 2 hours, followed by purification via silica gel chromatography . Adjusting the stoichiometry of reagents (e.g., using 2 equivalents of benzoyl chloride) can enhance yield and purity.

Basic: How is this compound characterized structurally?

Answer:

Structural elucidation relies on combined spectroscopic and chemical methods:

- NMR Spectroscopy : H and C NMR identify benzyl and pyrrolidine moieties via characteristic shifts (e.g., benzyl protons at δ 7.2–7.4 ppm, pyrrolidine carbons at δ 25–50 ppm).

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] for CHClNO).

- X-ray Crystallography : Resolves spatial arrangements, particularly the orientation of the benzyl group relative to the pyrrolidine ring .

Advanced: How do electron-donating substituents influence the compound’s reactivity in acyl-transfer reactions?

Answer:

Substituents like N,N-dialkylamino groups enhance nucleophilicity at the pyrrolidine nitrogen, promoting intramolecular acyl transfers. For example, in related N-benzoyl-2-pyridinecarboxamides, 4-morpholinyl or 1-pyrrolidinyl substituents stabilize adducts via five-membered transition states during reactions with benzoyl chloride. Conversely, unsubstituted analogs show lower reactivity due to reduced electron density . Researchers should evaluate substituent effects using kinetic studies (e.g., monitoring reaction rates via HPLC) and computational modeling (DFT calculations of transition states).

Advanced: What are the decomposition pathways of this compound under acidic conditions?

Answer:

The compound may undergo hydrolysis or rearrangement under acidic or high-temperature conditions. For instance, related N-acylpyrrolidine derivatives decompose into imidate hydrochlorides or rearranged N-benzoylamides when exposed to methyl chloromethanoate or acetyl chloride. Decomposition products can be isolated via fractional crystallization and characterized by IR spectroscopy (C=O stretching at ~1700 cm) and H NMR . Stabilization strategies include storing the compound at low temperatures (<4°C) in anhydrous environments and avoiding prolonged exposure to protic solvents.

Advanced: How can researchers resolve contradictions in reactivity data for this compound?

Answer:

Discrepancies in reactivity (e.g., variable stability with acyl chlorides) often arise from differences in reaction conditions or impurities. To address this:

- Control Experiments : Compare reactions under inert (N) vs. ambient atmospheres to rule out moisture or oxygen interference.

- Purity Assessment : Use TLC or GC-MS to verify starting material purity.

- Kinetic Profiling : Track reaction progress using in situ FTIR or UV-Vis spectroscopy to identify intermediates .

Advanced: What methodological challenges arise in scaling up the synthesis of this compound?

Answer:

Scale-up introduces issues such as exothermicity and byproduct formation. Mitigation strategies include:

- Temperature Control : Use jacketed reactors with gradual reagent addition to manage heat release.

- Workflow Optimization : Replace batch processes with flow chemistry for better control over reaction parameters.

- Byproduct Management : Employ scavenger resins (e.g., polymer-bound triethylamine) to remove excess acyl chlorides .

Advanced: How does the spatial arrangement of the benzyl group affect biological activity in related compounds?

Answer:

The benzyl group’s orientation influences binding to biological targets (e.g., enzymes or receptors). For example, in N-benzoyl-2-hydroxybenzamide analogs, ortho-substituted benzyl groups enhance steric hindrance, reducing metabolic degradation. Researchers can probe this via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.